molecular formula C9H8ClNO2 B1444510 7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1353878-10-0

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B1444510
CAS No.: 1353878-10-0
M. Wt: 197.62 g/mol
InChI Key: QVDBWIVQDRJMDO-UHFFFAOYSA-N
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Description

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. This compound is characterized by the presence of a chlorine atom at the 7th position, a hydroxyl group at the 6th position, and a methyl group at the 5th position on the isoindolone ring. Isoindolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine in the presence of a suitable catalyst can lead to the formation of the desired isoindolone compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques, such as crystallization and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products are derivatives with substituted nucleophiles replacing the chlorine atom.

Scientific Research Applications

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s hydroxyl and chlorine groups may play a role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the chlorine atom at the 7th position.

    7-chloro-5-methyl-2,3-dihydro-1H-isoindol-1-one: Lacks the hydroxyl group at the 6th position.

    7-chloro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one: Lacks the methyl group at the 5th position.

Uniqueness

7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to the specific combination of substituents on the isoindolone ring. The presence of the chlorine atom, hydroxyl group, and methyl group imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

7-chloro-6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDBWIVQDRJMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)Cl)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 3
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 4
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

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